molecular formula C7H12O B2985611 3-Methylhex-5-yn-3-ol CAS No. 19135-01-4

3-Methylhex-5-yn-3-ol

Cat. No. B2985611
CAS RN: 19135-01-4
M. Wt: 112.172
InChI Key: DQZBGZSZYNWHEP-UHFFFAOYSA-N
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Description

3-Methylhex-5-yn-3-ol is a chemical compound with the CAS Number: 19135-01-4 . It has a molecular weight of 112.17 . The IUPAC name for this compound is 3-methyl-5-hexyn-3-ol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3 . This indicates that the compound has 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Decomposition and Isomerization

The decomposition and isomerization reactions of related radicals, such as the 5-methylhex-1-yl radical, have been extensively studied. These reactions, occurring at high temperatures and pressures, involve various mechanisms including intramolecular H-transfer and beta C-C bond scission. Such studies provide insights into the thermal stability and reactivity of compounds structurally related to 3-Methylhex-5-yn-3-ol, crucial for applications in high-temperature environments (Awan, McGivern, Tsang, & Manion, 2010).

Oligomerization with Palladium Catalysts

3-Methylhex-1-yne-3-ol has been oligomerized using Pd(II) acetylacetonate with various phosphorus ligands, yielding dimers and trimers. This demonstrates its potential in synthesizing complex organic compounds with specific structural features. The study explores the relationship between catalyst variations and product ratios, highlighting its applicability in tailored synthetic chemistry (Wiedenhöft, Steinfeldt, & Singer, 1993).

Novel Formation of Iodobenzene Derivatives

In another study, derivatives of this compound, such as 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, were used in iodine-induced intramolecular cyclization. This process, accelerated by UV irradiation, resulted in the formation of iodobenzene derivatives, underlining the potential of this compound in synthesizing complex organic molecules (Matsumoto, Takase, & Ogura, 2008).

Enzymatic Synthesis Studies

In the field of enzymatic synthesis, this compound-related compounds like 3(R)-HETE were synthesized through cross-coupling and catalytic hydrogenation. This highlights its relevance in the enzymatic production of biologically significant molecules (Groza, Ivanov, Romanov, Myagkova, & Nigam, 2002).

Safety and Hazards

The safety information for 3-Methylhex-5-yn-3-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring proper ventilation .

properties

IUPAC Name

3-methylhex-5-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBGZSZYNWHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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